

Application of ATP Dipotassium Salt in Neuronal Excitability Studies: Application Notes and Protocols

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Compound of Interest		
Compound Name:	ATP dipotassium	
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Introduction

Adenosine 5'-triphosphate (ATP), acting as an extracellular signaling molecule, plays a crucial role in regulating neuronal excitability and synaptic transmission in the central and peripheral nervous systems.[1][2][3][4] The dipotassium salt of ATP is a stable and soluble form commonly utilized in research to investigate purinergic signaling pathways. Extracellular ATP mediates its effects through two main families of purinergic receptors: the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G protein-coupled receptors.[1][5] Activation of these receptors can lead to a variety of downstream effects, including neuronal depolarization or hyperpolarization, modulation of ion channel activity, and regulation of neurotransmitter release, making ATP a key player in both physiological and pathophysiological processes in the nervous system.[5][6][7]

These application notes provide a comprehensive overview of the use of **ATP dipotassium** salt in studying neuronal excitability, including detailed experimental protocols and data presentation to guide researchers in their investigations.

Mechanism of Action

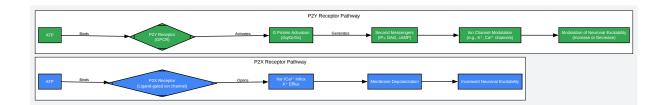


Extracellular ATP exerts its influence on neuronal excitability primarily through the activation of P2X and P2Y receptors.

- P2X Receptors: These are non-selective cation channels that, upon binding ATP, rapidly open to allow the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[6][8] This influx of positive ions leads to membrane depolarization and an increase in neuronal excitability.[1][8] There are seven subtypes of P2X receptors (P2X1-7), each with distinct properties and distributions in the nervous system.[7][9] The activation of P2X receptors is a fast process, mediating rapid synaptic transmission and neuromodulation.[1][7]
- P2Y Receptors: This family consists of eight G protein-coupled receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) that are activated by ATP and other nucleotides like ADP, UTP, and UDP.[5][10] Upon activation, P2Y receptors can couple to various G proteins (Gq/11, Gi/o, Gs) to initiate intracellular signaling cascades.[5][11] These cascades can lead to the modulation of various ion channels, including voltage-gated calcium channels (VGCCs) and potassium channels, as well as the release of intracellular calcium stores.[5][12] The effects of P2Y receptor activation are generally slower and more modulatory compared to P2X receptors.[5]

Signaling Pathways

The activation of P2X and P2Y receptors by ATP triggers distinct signaling pathways that ultimately modulate neuronal excitability.





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Caption: ATP signaling pathways in neurons.

Data Presentation

The following tables summarize quantitative data on the effects of ATP on neuronal excitability from various studies.

Table 1: Dose-Dependent Effects of ATP on Neuronal

Firing Rate

Neuron Type	ATP Concentration	Effect on Firing Rate	Reference
Substantia Nigra pars compacta Dopaminergic Neurons	1 μM - 1 mM	Dose-dependent increase (EC ₅₀ = 1.26 ± 0.26 μM)	[13]
Hippocampal Pyramidal Neurons	100 μΜ	Decrease	[14]
Hippocampal CCK- positive Interneurons	100 μΜ	Increase	[14]

Table 2: Effects of ATP on Ion Channel Properties



Ion Channel	Neuron/Cell Type	ATP Concentration	Effect	Reference
KATP Channels	Hippocampal Neurons	(intracellular)	Inhibition (channel closure)	[15][16][17]
N-type Ca²+ Channels	Neurons	Not specified	Inhibition (via P2Y1R)	[12]
NMDA Receptors	Layer V Pyramidal Neurons	Not specified	Inhibition (via P2Y1R)	[12]
M-type K+ Channels	Dorsal Root Ganglion (DRG) Neurons	Not specified	Inhibition (via P2Y receptors)	[11]

Experimental Protocols

Detailed methodologies for key experiments utilizing **ATP dipotassium** salt are provided below.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure ATP-Evoked Currents

This protocol is designed to record changes in membrane current in response to the application of ATP.

Materials:

- ATP dipotassium salt stock solution (e.g., 100 mM in nuclease-free water, stored at -20°C)
- External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
- Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)
- Patch pipettes (3-5 MΩ resistance)



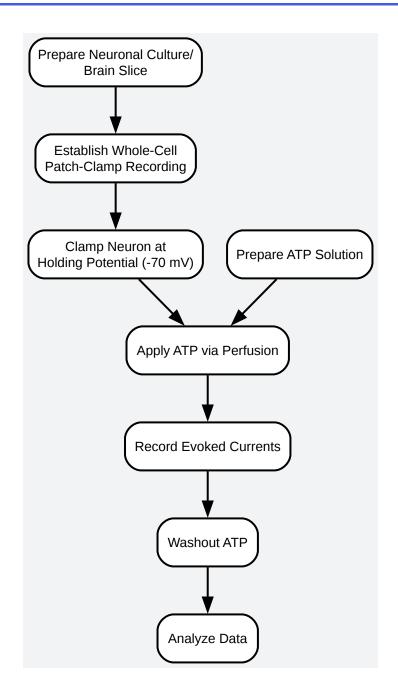
- Patch-clamp amplifier and data acquisition system
- Microscope with manipulators
- Perfusion system

Procedure:

- Prepare neuronal cultures or acute brain slices.
- Place the preparation in the recording chamber and perfuse with external solution.
- Establish a whole-cell patch-clamp recording from a target neuron.
- Clamp the neuron at a holding potential of -70 mV.
- Prepare the desired final concentration of **ATP dipotassium** salt in the external solution.
- Apply the ATP-containing solution to the neuron using the perfusion system for a defined duration.
- Record the evoked currents.
- Wash out the ATP solution by perfusing with the standard external solution.
- Repeat with different concentrations of ATP to generate a dose-response curve if desired.

Experimental Workflow:





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Caption: Workflow for patch-clamp experiments.

Protocol 2: Calcium Imaging to Visualize ATP-Induced Changes in Intracellular Calcium

This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to ATP application.



Materials:

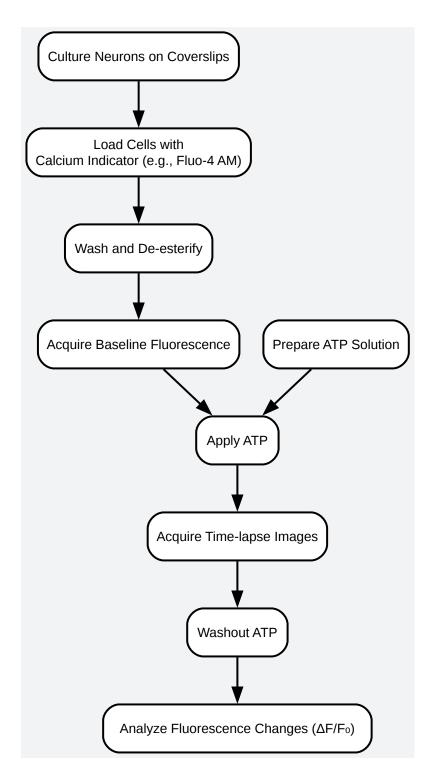
- ATP dipotassium salt stock solution
- Fluorescent calcium indicator (e.g., Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
- Fluorescence microscope with a suitable camera and light source
- Image analysis software

Procedure:

- Culture neurons on glass coverslips.
- Load the cells with a calcium indicator dye (e.g., 2-5 μM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.
- Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes at room temperature.
- Place the coverslip in an imaging chamber on the microscope stage and perfuse with HBSS.
- Acquire baseline fluorescence images.
- Prepare the desired final concentration of ATP dipotassium salt in HBSS.
- Apply the ATP-containing solution to the neurons.
- Continuously acquire fluorescence images to record the change in fluorescence intensity over time.
- Wash out the ATP solution.
- Analyze the changes in fluorescence (ΔF/F₀) to quantify the changes in [Ca²⁺]i.



Experimental Workflow:



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Caption: Workflow for calcium imaging experiments.



Conclusion

ATP dipotassium salt is an invaluable tool for investigating the complex roles of purinergic signaling in neuronal function. By activating P2X and P2Y receptors, extracellular ATP can rapidly and profoundly modulate neuronal excitability, synaptic transmission, and intracellular signaling. The provided protocols and data offer a foundation for researchers to design and execute experiments aimed at elucidating the intricate mechanisms of purinergic neuromodulation in both health and disease. Understanding these pathways is critical for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders where purinergic signaling is implicated.[7][18]

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